molecular formula C16H18N4O B2790431 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797222-36-6

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Cat. No.: B2790431
CAS No.: 1797222-36-6
M. Wt: 282.347
InChI Key: KSBJQVVARCDXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a compound that features a pyrrolidine ring attached to a pyrimidine ring, which is further connected to a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a precursor, which reacts with aromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine or benzamide moieties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine moieties but lacks the benzamide group.

    N-(pyridin-2-yl)amides: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.

Uniqueness

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is unique due to the combination of the pyrrolidine, pyrimidine, and benzamide groups, which confer specific biological activities and potential therapeutic applications. This combination allows for diverse interactions with molecular targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(13-6-2-1-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-5-11-20/h1-3,6-9H,4-5,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBJQVVARCDXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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